Physicochemical Differentiation: LogP and TPSA
The 4-(pyridin-3-ylmethyl)piperazin-2-one scaffold exhibits a calculated XLogP3 of -0.2 and a topological polar surface area (TPSA) of 45.2 Ų . This lipophilicity profile is substantially lower (more hydrophilic) than typical N-alkyl or N-benzyl substituted piperazin-2-ones, which often display XLogP3 values > 1.5 [1]. The reduced lipophilicity directly correlates with improved aqueous solubility and reduced hERG liability, key parameters for lead optimization.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | Typical N-alkyl/benzyl piperazin-2-ones: XLogP3 > 1.5 |
| Quantified Difference | Δ XLogP3 > 1.7 log units (lower lipophilicity) |
| Conditions | Computed property based on molecular structure |
Why This Matters
A lower XLogP3 value predicts improved aqueous solubility and a more favorable pharmacokinetic profile, reducing the risk of late-stage attrition due to poor bioavailability or off-target toxicity.
- [1] Yang H, et al. 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. J Med Chem. 2024. (Comparative XLogP data inferred from analog series). View Source
